N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
“N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
Synthesis Analysis
The synthesis of this compound involves the use of organolithium reagents . The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the desired compound .Molecular Structure Analysis
The structure of the compound was confirmed by 1H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis . Computer modeling at the PBE/3ζ, PBE/cc-pVDZ and PBE/SV (P) levels showed that its conformational behavior is determined by internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .Chemical Reactions Analysis
The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . The IR (KBr, cm −1) values are: υ (cm −1) 3137 (NH), 1676 (C=O), 1609 (C=N). The 1H NMR (400 MHz, DMSO- d6) values are: δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3). The 13C NMR (100 MHz, DMSO- d6) values are: δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .Scientific Research Applications
Synthesis and Biological Activities
Compounds with related chemical structures have been synthesized and studied for their potential biological activities. For example, derivatives synthesized through reactions involving similar core structures have shown significant inhibition against bacterial and fungal growth, comparable to standard drugs. This suggests a potential application of N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide in developing antimicrobial agents (Akbari et al., 2008).
Antiviral and Antiproliferative Effects
Other research focuses on the synthesis of novel compounds for evaluating their antiviral and antiproliferative effects. Certain derivatives have demonstrated low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, along with some antiviral activity against specific viruses, highlighting the potential for this compound to contribute to cancer and antiviral research (Tichy et al., 2017).
Chemical Synthesis and Modification
The chemical synthesis and modification of related structures have been extensively studied, yielding compounds with various biological activities. For instance, the regioselective synthesis of 1- and 4-substituted derivatives has been achieved, providing a foundation for further exploration of the compound's derivatives for potential scientific applications (Drev et al., 2014).
Antimicrobial and Antitumor Agents
Further investigations into compounds with similar frameworks have led to the development of potential antimicrobial and antitumor agents. For example, certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides have shown potent antiviral activity, suggesting that this compound could be explored for its antiviral capabilities (Goebel et al., 1982).
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been known to exhibit a wide range of biological activities . They have been studied for their antiproliferative , antimicrobial , anti-inflammatory and analgesic , hypotensive , and antihistaminic activities.
Mode of Action
It’s worth noting that compounds of the pyrido[2,3-d]pyrimidine class have shown promising binding affinities against bcl2 anti-apoptotic protein . This suggests that these compounds may interact with their targets, leading to changes in cellular processes such as apoptosis.
Biochemical Pathways
For instance, some compounds in this class have been found to up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells . This suggests that these compounds may affect pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
It’s worth noting that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the bioavailability of this compound.
Result of Action
Some pyrido[2,3-d]pyrimidine derivatives have been found to cause cell cycle arrest at the g1/s phase in mcf7 cells . Additionally, these compounds have been found to induce the apoptotic death of MCF7 cells . This suggests that this compound may have similar effects.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-11-3-6-13(7-4-11)27-20(29)18-17(25-21(27)30)14(10-26(18)2)19(28)24-16-8-5-12(22)9-15(16)23/h3-10H,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUBEXDDHINMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=C(C=C(C=C4)Cl)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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